molecular formula C5H7F B14437837 1-Fluorobicyclo[1.1.1]pentane CAS No. 78142-58-2

1-Fluorobicyclo[1.1.1]pentane

Cat. No.: B14437837
CAS No.: 78142-58-2
M. Wt: 86.11 g/mol
InChI Key: LXTLEOZZBULMHE-UHFFFAOYSA-N
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Description

1-Fluorobicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure, where a fluorine atom is attached to one of the bridgehead carbons.

Preparation Methods

The synthesis of 1-Fluorobicyclo[1.1.1]pentane has been a subject of extensive research. One of the most practical and scalable methods involves the fluorination of bicyclopentane-1,3-dicarboxylic acid using silver nitrate and SELECTFLUOR® under argon atmosphere . Another approach includes the electrochemical C(sp3)-H fluorination developed by Baran and colleagues . These methods have been optimized to achieve high yields and purity, making them suitable for industrial production.

Chemical Reactions Analysis

1-Fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluorobicyclo[1.1.1]pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluorobicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-Fluorobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its fluorine substitution at the bridgehead position. Similar compounds include:

The uniqueness of this compound lies in its balance between stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

78142-58-2

Molecular Formula

C5H7F

Molecular Weight

86.11 g/mol

IUPAC Name

1-fluorobicyclo[1.1.1]pentane

InChI

InChI=1S/C5H7F/c6-5-1-4(2-5)3-5/h4H,1-3H2

InChI Key

LXTLEOZZBULMHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)F

Origin of Product

United States

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